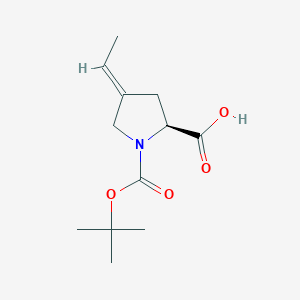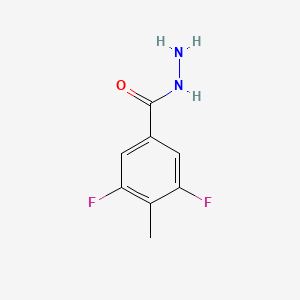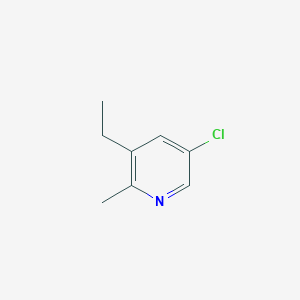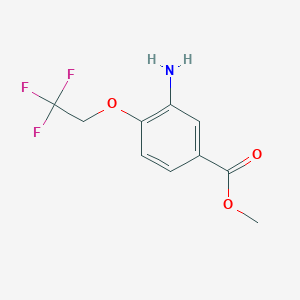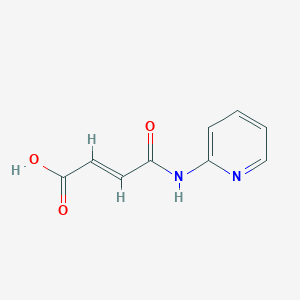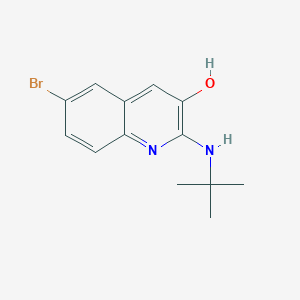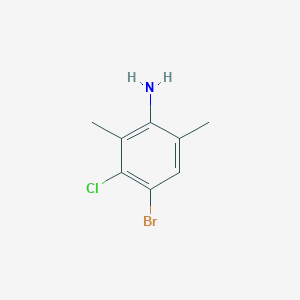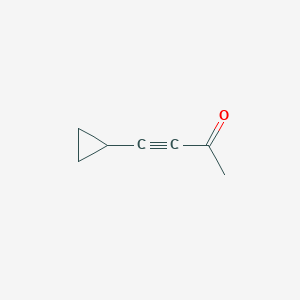
4-Cyclopropylbut-3-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropylbut-3-yn-2-one is an organic compound with the molecular formula C7H8O. It is characterized by a cyclopropyl group attached to a butynone backbone. This compound is of interest in organic chemistry due to its unique structure, which combines a strained cyclopropyl ring with an alkyne and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropylbut-3-yn-2-one can be achieved through various methods. One common approach involves the cyclopropanation of an appropriate alkyne precursor. For example, the reaction of cyclopropylmagnesium bromide with propargyl bromide under palladium-catalyzed conditions can yield the desired product . Another method involves the use of cyclopropylboronic acid in a Suzuki-Miyaura coupling reaction with a suitable alkyne .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. These processes often utilize cost-effective and readily available reagents, such as cyclopropyl iodide and propargyl alcohol, under optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropylbut-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as sodium amide (NaNH2) or organolithium compounds are often used.
Major Products
Oxidation: Carboxylic acids or diketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
4-Cyclopropylbut-3-yn-2-one has several applications in scientific research:
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Cyclopropylbut-3-yn-2-one involves its interaction with various molecular targets. The cyclopropyl group can participate in ring-opening reactions, while the alkyne and ketone groups can undergo nucleophilic addition and substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylacetylene: Similar in structure but lacks the ketone group.
Cyclopropylmethyl ketone: Contains a cyclopropyl group and a ketone but lacks the alkyne.
Propargyl ketone: Contains an alkyne and a ketone but lacks the cyclopropyl group.
Uniqueness
4-Cyclopropylbut-3-yn-2-one is unique due to the combination of a strained cyclopropyl ring, an alkyne, and a ketone in a single molecule. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H8O |
|---|---|
Molecular Weight |
108.14 g/mol |
IUPAC Name |
4-cyclopropylbut-3-yn-2-one |
InChI |
InChI=1S/C7H8O/c1-6(8)2-3-7-4-5-7/h7H,4-5H2,1H3 |
InChI Key |
BFNWGEBEOCYOEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#CC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


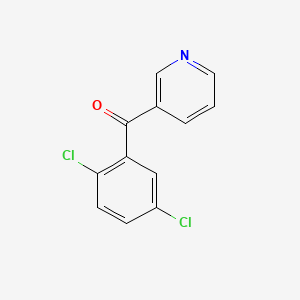
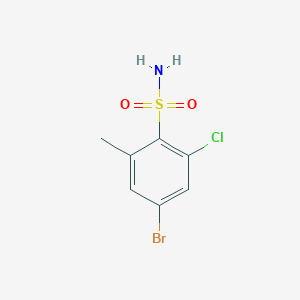
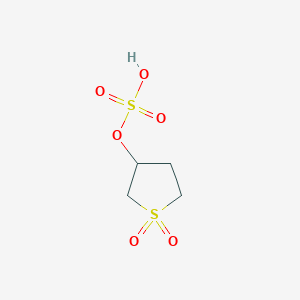
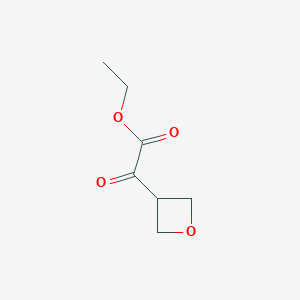
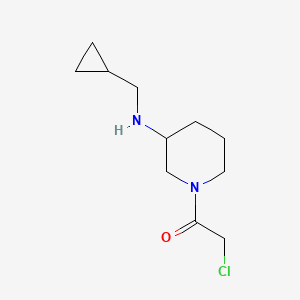
![6-(4-Methoxy-3-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B12993859.png)

